![molecular formula C18H17N3O4S2 B2516979 2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide CAS No. 2034398-02-0](/img/structure/B2516979.png)
2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide
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Description
2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide is a chemical compound that belongs to the class of sulfonamide-containing molecules. This compound is of great interest to the scientific community due to its potential applications in the field of medicinal chemistry.
Scientific Research Applications
- Imatinib , commercially available as Gleevec , is a well-known therapeutic agent used to treat chronic myelogenic leukemia. It specifically inhibits the activity of tyrosine kinases . The compound’s structural studies have revealed that it binds to an inactive Abelson tyrosine kinase domain through hydrogen bonds and hydrophobic interactions . Further research explores its potential in other cancer types.
- A derivative of this compound, N-(7-pyridin-4-yl-2,3-dihydro-benzofuran-2-yl)methylformamide , has shown highly immunosuppressive activity. Researchers consider it a lead compound for developing immunosuppressants .
- Classical molecular simulation methods have investigated the arrangement of intercalated molecules, including N-(pyridin-4-yl)pyridin-4-amine and its derivatives, within layered structures. These studies provide insights into potential applications in materials science and drug delivery .
- The compound’s imidazole moiety, a five-membered heterocycle, plays a crucial role in its pharmacological properties. Understanding the interactions of imidazole-containing compounds can guide drug design efforts .
- Researchers have characterized the crystal structure of the freebase form of Imatinib, revealing its extended conformation and infinite H-bonded chains. This information aids in understanding its behavior and interactions .
Cancer Therapy and Tyrosine Kinase Inhibition
Immunosuppressant Development
Intercalation Studies
Heterocyclic Chemistry and Drug Design
Crystallography and Structural Determination
properties
IUPAC Name |
2-[4-[(2-thiophen-3-ylpyridin-4-yl)methylsulfamoyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c19-18(22)11-25-15-1-3-16(4-2-15)27(23,24)21-10-13-5-7-20-17(9-13)14-6-8-26-12-14/h1-9,12,21H,10-11H2,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGURXUAOYWWDPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)sulfamoyl)phenoxy)acetamide |
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